N-methylspiro[3.3]heptan-2-amine hydrochloride
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Overview
Description
N-methylspiro[3.3]heptan-2-amine hydrochloride: is a chemical compound belonging to the spirocyclic amine class. It is known for its unique structure, which includes a spiro junction connecting two cyclic systems. This compound has gained attention due to its potential therapeutic properties, particularly in the fields of neuropharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylspiro[3.3]heptan-2-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using various cyclization agents under controlled temperature and pressure conditions.
Methylation: The next step involves the methylation of the amine group. This can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylspiro[3.3]heptan-2-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
Chemistry: N-methylspiro[3.3]heptan-2-amine hydrochloride is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It has shown promise in modulating the activity of certain neurotransmitters, making it a candidate for further investigation in neuropharmacology.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Its ability to interact with specific molecular targets in the brain is of significant interest.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methylspiro[3.3]heptan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play key roles in mood regulation. The compound binds to specific receptors and alters their activity, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
- 2-methylspiro[3.3]heptan-2-amine hydrochloride
- N-methylspiro[3.3]heptane-2-carboxamide
- Spiro[3.3]heptane-2,6-dione
Comparison: N-methylspiro[3.3]heptan-2-amine hydrochloride stands out due to its unique spirocyclic structure and its potential therapeutic properties. Compared to similar compounds, it has shown greater efficacy in modulating neurotransmitter systems and has a more favorable pharmacokinetic profile .
Properties
CAS No. |
2306270-55-1 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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